molecular formula C31H62O15 B1673959 Hydroxy-PEG24-t-butyl ester CAS No. 1186025-29-5

Hydroxy-PEG24-t-butyl ester

Cat. No.: B1673959
CAS No.: 1186025-29-5
M. Wt: 674.8 g/mol
InChI Key: UOOVFHUCPREVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PEG24-t-butyl ester is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Scientific Research Applications

Hydroxy-PEG24-t-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

Future Directions

Hydroxy-PEG24-t-butyl ester is a versatile building block for various biomedical applications such as bioconjugation, drug delivery, surface functionalization, and tissue engineering . The terminal hydroxy group can be functionalized with various reactive groups to permit direct modification of surfaces, small molecules, or biomolecules .

Biochemical Analysis

Biochemical Properties

Hydroxy-PEG24-t-butyl ester plays a significant role in biochemical reactions due to its unique structure. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating PEGylation reactions. PEGylation enhances the stability and solubility of proteins and peptides, reducing immunogenicity and extending their half-life in biological systems .

Cellular Effects

This compound influences various cellular processes by modifying the properties of biomolecules it interacts with. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the stability and solubility of proteins and peptides . This compound has been shown to enhance the delivery of therapeutic agents to target cells, improving their efficacy and reducing side effects .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its hydroxyl group. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule . The t-butyl ester group can be deprotected to expose a carboxyl group, which can then be activated for further coupling reactions . These modifications can result in changes in gene expression and protein function, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at -20°C and can be stored for extended periods without significant degradation . Its long-term effects on cellular function may vary depending on the specific experimental conditions and the duration of exposure . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance the delivery and efficacy of therapeutic agents without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, including changes in cellular metabolism and gene expression . Threshold effects have been observed in studies, indicating that the compound’s impact on biological systems is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization in biological systems . The compound can affect metabolic flux and metabolite levels by modifying the properties of proteins and peptides it interacts with . These interactions can influence the overall metabolic state of cells and tissues, leading to changes in cellular function and gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media, facilitating its movement within biological systems . The compound’s localization and accumulation can be affected by its interactions with specific biomolecules, influencing its overall efficacy and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG24-t-butyl ester typically involves the reaction of a PEG chain with a t-butyl ester and a hydroxyl groupThe reaction is usually carried out in an organic solvent, and the product is purified through techniques such as column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG24-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Comparison with Similar Compounds

  • Methoxypolyethylene glycol amine
  • Amino-dPEG®4-OH
  • BocNH-PEG4-acid
  • Triethylene glycol monomethyl ether
  • Polyethylene glycol methyl ether

Comparison: Hydroxy-PEG24-t-butyl ester is unique due to its specific combination of a hydroxyl group and a t-butyl ester, which provides versatility in chemical modifications. Compared to similar compounds, it offers a longer PEG chain, enhancing solubility and stability in aqueous media. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H110O27/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h56H,4-53H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMILISGQCISYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H110O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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